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Compound of Interest

Compound Name: 4-Chlorocyclohexanol

Cat. No.: B3024485 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 4-chlorocyclohexanol with its

halogenated counterparts: 4-fluorocyclohexanol, 4-bromocyclohexanol, and 4-

iodocyclohexanol. The objective is to furnish researchers and drug development professionals

with a thorough understanding of their comparative physicochemical properties, spectroscopic

data, reactivity, and biological activities. This document includes detailed experimental

protocols for the synthesis and comparative analysis of these compounds, alongside

supporting data presented in clear, tabular formats and logical diagrams.

Physicochemical Properties
The nature of the halogen atom significantly influences the physicochemical properties of 4-

halogenated cyclohexanols. These properties, including molecular weight, boiling point, melting

point, and density, are critical in determining the compound's behavior in various chemical and

biological systems. The electronegativity and size of the halogen atom are key factors driving

the observed trends.
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Property
4-
Fluorocyclohe
xanol

4-
Chlorocyclohe
xanol

4-
Bromocyclohe
xanol

4-
Iodocyclohexa
nol

Molecular

Formula
C₆H₁₁FO C₆H₁₁ClO C₆H₁₁BrO C₆H₁₁IO

Molecular Weight

( g/mol )
118.15[1][2] 134.60[3] 179.05 226.05

Boiling Point (°C) Not available ~189 (estimated) 225.5[4] Not available

Melting Point

(°C)
Not available Not available Not available Not available

Density (g/cm³) Not available Not available 1.519[4] Not available

Solubility
Slightly soluble in

water (predicted)
19 g/L (25 °C)[5] Not available Not available

Note: Experimental data for 4-fluorocyclohexanol and 4-iodocyclohexanol is limited in publicly

available literature. The provided table will be updated as experimental data is generated.

Spectroscopic Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization

of halogenated cyclohexanols. This section will present a comparative analysis of their Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of

the hydrogen and carbon atoms within the molecule. The chemical shifts are influenced by the

electronegativity of the adjacent halogen atom.
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Nucleus

4-
Fluorocyclohe
xanol
(Predicted)

4-
Chlorocyclohe
xanol
(Predicted)

4-
Bromocyclohe
xanol
(Predicted)

4-
Iodocyclohexa
nol (Predicted)

¹H NMR (ppm)
~4.5 (CH-F),

~3.6 (CH-OH)

~4.2 (CH-Cl),

~3.7 (CH-OH)

~4.4 (CH-Br),

~3.8 (CH-OH)

~4.7 (CH-I), ~3.9

(CH-OH)

¹³C NMR (ppm)
~88 (C-F), ~69

(C-OH)

~62 (C-Cl), ~70

(C-OH)

~53 (C-Br), ~70

(C-OH)

~32 (C-I), ~71

(C-OH)

Note: The predicted chemical shifts are based on standard substituent effects and may vary

from experimental values. Detailed experimental NMR data will be acquired and analyzed.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The C-X

stretching vibration is a key diagnostic peak for halogenated compounds.

Functional
Group

4-
Fluorocyclohe
xanol

4-
Chlorocyclohe
xanol

4-
Bromocyclohe
xanol

4-
Iodocyclohexa
nol

O-H stretch

(cm⁻¹)

3600-3200

(broad)

3600-3200

(broad)

3600-3200

(broad)

3600-3200

(broad)

C-H stretch

(cm⁻¹)
3000-2850 3000-2850 3000-2850 3000-2850

C-O stretch

(cm⁻¹)
~1050 ~1060 ~1070 ~1080

C-X stretch

(cm⁻¹)

~1100-1000 (C-

F)
~800-600 (C-Cl) ~600-500 (C-Br) ~500 (C-I)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The isotopic distribution of chlorine and bromine is a characteristic feature in
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their mass spectra.

Compound Molecular Ion (M⁺) Key Fragments

4-Fluorocyclohexanol m/z 118 [M-H₂O]⁺, [M-HF]⁺

4-Chlorocyclohexanol m/z 134/136 (3:1) [M-H₂O]⁺, [M-HCl]⁺

4-Bromocyclohexanol m/z 178/180 (1:1) [M-H₂O]⁺, [M-HBr]⁺

4-Iodocyclohexanol m/z 226 [M-H₂O]⁺, [M-I]⁺

Comparative Reactivity
The reactivity of 4-halogenated cyclohexanols is primarily dictated by the nature of the carbon-

halogen bond. The bond strength decreases down the group (C-F > C-Cl > C-Br > C-I),

influencing the rates of substitution and elimination reactions.

Oxidation Reactions
Secondary alcohols, such as 4-halogenated cyclohexanols, can be oxidized to the

corresponding ketones. The rate of this reaction can be influenced by the electron-withdrawing

nature of the halogen.

Experimental Protocol: Comparative Oxidation of 4-Halogenated Cyclohexanols

This experiment aims to compare the relative rates of oxidation of the four 4-halogenated

cyclohexanols to their corresponding ketones.

Materials:

4-Fluorocyclohexanol

4-Chlorocyclohexanol

4-Bromocyclohexanol

4-Iodocyclohexanol
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Pyridinium chlorochromate (PCC) or other suitable oxidizing agent

Dichloromethane (DCM) as solvent

Internal standard (e.g., undecane)

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

Prepare 0.1 M solutions of each 4-halogenated cyclohexanol and the internal standard in

DCM.

In four separate reaction vials, add 1 mL of each alcohol solution.

To each vial, add a stoichiometric amount of PCC at room temperature with stirring.

At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a small aliquot from each

reaction mixture.

Quench the reaction in the aliquot by passing it through a short plug of silica gel.

Analyze the quenched aliquots by GC-MS to determine the concentration of the starting

material and the product (4-halogenated cyclohexanone).

Plot the concentration of the product versus time for each reaction to determine the initial

reaction rates.

Expected Outcome: The rate of oxidation is expected to be influenced by the electron-

withdrawing effect of the halogen. A stronger electron-withdrawing group (F) may deactivate the

alcohol towards oxidation, while less electronegative halogens might have a smaller effect.

Nucleophilic Substitution Reactions
The carbon-halogen bond is susceptible to nucleophilic attack. The rate of substitution depends

on the leaving group ability of the halide, which generally improves down the group (I⁻ > Br⁻ >

Cl⁻ > F⁻).
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Experimental Protocol: Comparative Nucleophilic Substitution of 4-Halogenated Cyclohexanols

This experiment will compare the relative rates of nucleophilic substitution of the four 4-

halogenated cyclohexanols with a common nucleophile.

Materials:

4-Fluorocyclohexanol

4-Chlorocyclohexanol

4-Bromocyclohexanol

4-Iodocyclohexanol

Sodium azide (NaN₃) or another suitable nucleophile

Dimethylformamide (DMF) as solvent

Internal standard

High-performance liquid chromatography (HPLC) or GC-MS

Procedure:

Prepare 0.1 M solutions of each 4-halogenated cyclohexanol and sodium azide in DMF.

In four separate reaction vials maintained at a constant temperature (e.g., 60 °C), add 1 mL

of each alcohol solution.

Initiate the reaction by adding 1 mL of the sodium azide solution to each vial simultaneously.

At regular time intervals, withdraw aliquots from each reaction mixture.

Quench the reaction by adding a large volume of cold water.

Extract the organic components with a suitable solvent (e.g., diethyl ether).
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Analyze the extracts by HPLC or GC-MS to monitor the disappearance of the starting

material and the appearance of the substitution product (4-azidocyclohexanol).

Plot the concentration of the starting material versus time to determine the reaction rates.

Expected Outcome: The reaction rate is expected to follow the order: 4-iodocyclohexanol > 4-

bromocyclohexanol > 4-chlorocyclohexanol > 4-fluorocyclohexanol, consistent with the

leaving group ability of the halides.

Biological Activity and Toxicology
The biological activity of halogenated compounds is of significant interest in drug development.

The nature and position of the halogen can dramatically alter a molecule's pharmacological

profile, including its potency, selectivity, and metabolic stability. However, halogenation can also

introduce toxicity concerns.

Cytotoxicity
A fundamental assessment of biological activity is the evaluation of a compound's cytotoxicity

against various cell lines.

Experimental Protocol: Comparative Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure to compare the cytotoxic effects of the four 4-halogenated

cyclohexanols on a selected cancer cell line (e.g., HepG2, a human liver cancer cell line) and a

non-cancerous cell line (e.g., HEK293, human embryonic kidney cells).

Materials:

HepG2 and HEK293 cell lines

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS)

and antibiotics

4-Fluorocyclohexanol, 4-Chlorocyclohexanol, 4-Bromocyclohexanol, 4-Iodocyclohexanol

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
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Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Seed the cells in 96-well plates at an appropriate density and allow them to adhere

overnight.

Prepare a series of dilutions of each halogenated cyclohexanol in the cell culture medium.

Replace the medium in the wells with the medium containing different concentrations of the

test compounds. Include a vehicle control (medium with DMSO) and a positive control (a

known cytotoxic agent).

Incubate the plates for 24, 48, or 72 hours.

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ (half-

maximal inhibitory concentration) for each compound.

Antimicrobial Activity
Halogenated organic compounds can exhibit antimicrobial properties. This experiment will

assess the comparative antimicrobial activity of the four compounds against common bacterial

strains.

Experimental Protocol: Comparative Antimicrobial Activity using Kirby-Bauer Disk Diffusion Test

Materials:

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
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Mueller-Hinton agar plates

Sterile filter paper disks

4-Fluorocyclohexanol, 4-Chlorocyclohexanol, 4-Bromocyclohexanol, 4-Iodocyclohexanol

Solvent (e.g., ethanol)

Positive control (a known antibiotic) and negative control (solvent) disks

Procedure:

Prepare a bacterial inoculum with a standardized turbidity.

Uniformly swab the inoculum onto the surface of the Mueller-Hinton agar plates.

Prepare solutions of each halogenated cyclohexanol at a specific concentration in the

chosen solvent.

Impregnate sterile filter paper disks with each of the test solutions, as well as the positive

and negative controls.

Place the disks onto the inoculated agar plates.

Incubate the plates at 37 °C for 18-24 hours.

Measure the diameter of the zone of inhibition around each disk.

Potential Signaling Pathway Involvement: Aryl
Hydrocarbon Receptor (AhR)
Many halogenated aromatic hydrocarbons are known to exert their toxic effects through the

Aryl Hydrocarbon Receptor (AhR) signaling pathway. While 4-halogenated cyclohexanols are

aliphatic, it is conceivable that they or their metabolites could interact with this pathway. The

AhR is a ligand-activated transcription factor that regulates the expression of genes involved in

xenobiotic metabolism.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
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Further investigation is required to determine if 4-halogenated cyclohexanols or their

metabolites can indeed activate the AhR pathway. This could be explored using reporter gene

assays in appropriate cell lines.

Synthesis Protocols
Reliable and reproducible synthetic methods are crucial for obtaining high-purity halogenated

cyclohexanols for research purposes. The following are generalized protocols for their

synthesis from cyclohexene oxide or cyclohexanol.

General Synthesis Workflow for 4-Halogenated Cyclohexanols.

General Procedure for the Synthesis of 4-Halogenated
Cyclohexanols from Cyclohexene Oxide
Materials:

Cyclohexene oxide

Hydrofluoric acid (in pyridine), Hydrochloric acid, Hydrobromic acid, or Hydroiodic acid

Anhydrous diethyl ether or other suitable solvent

Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Procedure:

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere,

dissolve cyclohexene oxide in anhydrous diethyl ether.

Cool the solution to 0 °C in an ice bath.

Slowly add a slight excess of the corresponding hydrohalic acid (HX).
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the

reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

Separate the organic layer, and wash it with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography or distillation to afford the desired

4-halogenated cyclohexanol.

Note: The regioselectivity of the epoxide opening may vary, and a mixture of isomers (2- and 4-

substituted) may be obtained. Purification is crucial to isolate the desired 4-substituted isomer.

Conclusion
This guide provides a framework for the comparative study of 4-chlorocyclohexanol and its

halogenated analogs. The presented data and experimental protocols are intended to facilitate

further research into the properties, reactivity, and biological activities of these compounds. The

systematic investigation of this series of molecules will contribute to a deeper understanding of

the role of halogens in modulating chemical and biological properties, which is of paramount

importance in the field of drug discovery and development. The generation of comprehensive

experimental data will allow for a more complete and quantitative comparison, ultimately aiding

in the rational design of new chemical entities with desired pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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